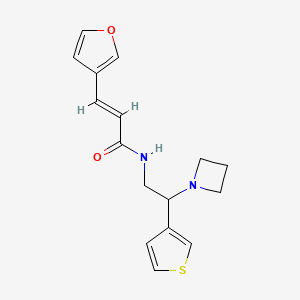

(3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

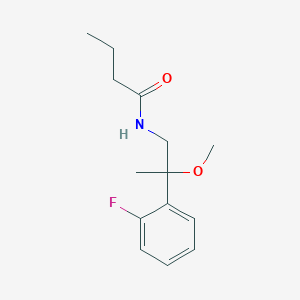

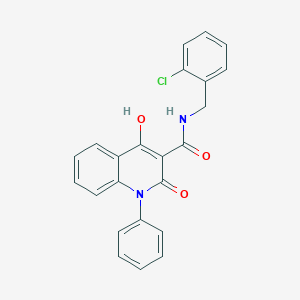

(3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, also known as Isx-9, is a small molecule drug that has gained attention in the scientific community due to its potential applications in neuroregeneration and neuroprotection. Isx-9 is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral and antiparkinsonian drugs. Isx-9 has been shown to promote neuronal differentiation and enhance the survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.

Applications De Recherche Scientifique

Antimicrobial Activity

Research demonstrates that derivatives similar to (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide have significant antimicrobial properties. For instance, the study on N′-Heteroarylidene-1-adamantylcarbohydrazides and their analogues found that these compounds exhibit potent broad-spectrum antimicrobial activity, including effectiveness against Gram-positive bacteria, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (El-Emam et al., 2012).

Anti-inflammatory and Antifungal Activities

Another study focused on the synthesis of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, revealing that these compounds, similar in structure to (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, showed good anti-inflammatory activity and marked antifungal activity against Candida albicans (Kadi et al., 2007).

Synthesis and Structural Insights

Research into the synthesis and structure of molecules containing the adamantane moiety, including (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, provides valuable insights into their chemical properties and potential applications. For example, studies on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offer insights from crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, revealing the significance of noncovalent interactions in stabilizing these compounds (El-Emam et al., 2020).

Polymer Science

The compound's framework has also found applications in polymer science. Research on the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties in the main chain indicates the potential of adamantane derivatives in creating materials with unique properties, such as high thermal stability and mechanical strength (Chern et al., 1998).

Catalysis

Adamantane derivatives have been explored for their catalytic properties as well. A study on the isomerization of alkanes on sulfated zirconia highlighted how adamantyl hydride transfer species can enhance isomerization rates and selectivity, suggesting a role for adamantane derivatives in refining catalytic processes (Iglesia et al., 1993).

Mécanisme D'action

Target of Action

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide, also known as (3r,5r,7r)-N-(isoxazol-4-yl)adamantane-1-carboxamide, is a complex compound with potential biological activitySimilar adamantane derivatives have been studied for their potential as fungicidal agents and Aurora-A kinase inhibitors .

Mode of Action

It’s worth noting that the oxazole moiety is known to play a pivotal role in various biological activities . In the case of similar adamantanyl-1,3,4-oxadiazol hybrid compounds, they have been synthesized and evaluated against Aurora-A kinase .

Biochemical Pathways

It’s worth noting that similar adamantane derivatives have been studied for their potential in affecting various biochemical pathways .

Result of Action

Similar adamantanyl-1,3,4-oxadiazol hybrid compounds have shown potential anticancer activity by inhibiting aurora-a kinase .

Propriétés

IUPAC Name |

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(16-12-7-15-18-8-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h7-11H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPYBTZFANXCFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CON=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)

![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)

![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)

![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)